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An In-Depth Technical Guide to 3-Fluoro-4-nitroacetophenone: Properties, Synthesis, and

Applications

Abstract
3-Fluoro-4-nitroacetophenone is a substituted aromatic ketone that serves as a critical building

block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Its unique electronic and structural properties, arising from the interplay between the acetyl,

fluoro, and nitro functional groups, make it a versatile precursor for a wide range of complex

molecules. This guide provides a comprehensive technical overview of its physicochemical

properties, spectroscopic signatures, common synthetic methodologies, and key chemical

transformations. Furthermore, it delves into its significant applications as a pivotal intermediate

in the development of targeted therapeutics, such as kinase inhibitors, and outlines essential

safety and handling protocols for laboratory use. This document is intended for researchers,

chemists, and drug development professionals seeking a detailed understanding of this

important chemical entity.
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3-Fluoro-4-nitroacetophenone, with the CAS Number 1009-35-4, is characterized by an

acetophenone core functionalized with a fluorine atom at the meta-position and a nitro group at

the para-position relative to the acetyl group. This substitution pattern significantly influences

the molecule's reactivity. The electron-withdrawing nature of both the nitro and acetyl groups,

compounded by the inductive effect of the fluorine atom, deactivates the aromatic ring towards

electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the C4

position.

Tabulated Physical and Chemical Properties
The fundamental properties of 3-fluoro-4-nitroacetophenone are summarized below, compiled

from various chemical suppliers and databases.

Property Value Source(s)

CAS Number 1009-35-4

Molecular Formula C₈H₆FNO₃

Molecular Weight 183.14 g/mol

Appearance
Light yellow to yellow

crystalline powder or solid

Melting Point 98-102 °C

Boiling Point
327.9 °C at 760 mmHg

(Predicted)

Solubility

Soluble in common organic

solvents like DMSO, methanol,

and ethyl acetate.

Purity Typically >97%

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3-fluoro-4-

nitroacetophenone.
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¹H NMR: The proton NMR spectrum typically shows three distinct signals in the aromatic

region. The proton ortho to the acetyl group and meta to the nitro group appears as a doublet

of doublets, as does the proton ortho to the fluorine. The proton ortho to the nitro group and

meta to the acetyl group usually appears as a triplet. The methyl protons of the acetyl group

appear as a sharp singlet further upfield.

IR Spectroscopy: The infrared spectrum provides key information about the functional

groups. Characteristic absorption bands include a strong peak around 1700 cm⁻¹

corresponding to the C=O stretch of the ketone, and two strong bands around 1530 cm⁻¹

and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretching of the nitro group,

respectively. A C-F stretching band can also be observed.

Synthesis and Reactivity
Common Synthetic Routes
The most prevalent method for synthesizing 3-fluoro-4-nitroacetophenone is through the

nitration of 3-fluoroacetophenone. This reaction is a classic example of electrophilic aromatic

substitution.
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Caption: Synthetic workflow via nitration of 3-fluoroacetophenone.

Causality in Synthesis: The choice of a nitrating mixture (concentrated nitric acid and sulfuric

acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly

electrophilic nitronium ion (NO₂⁺), which is necessary to attack the moderately deactivated

aromatic ring of 3-fluoroacetophenone. The reaction is typically performed at low temperatures
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(e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated

byproducts.

Key Chemical Transformations
3-Fluoro-4-nitroacetophenone is a versatile intermediate primarily due to the reactivity of its

nitro group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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